molecular formula C16H16N6O2S B2469125 1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 891111-19-6

1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No. B2469125
CAS RN: 891111-19-6
M. Wt: 356.4
InChI Key: XGIPIEVSFDENRE-UHFFFAOYSA-N
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Description

The compound “1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 1,2,4-triazolo[1,5-a]pyridine is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Material Science

1,2,4-triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices . This shows its potential in the field of material science.

Biological Activities

1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous biological activities . They are found in numerous natural products exhibiting immense biological activities . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Enzyme Inhibition

1,2,4-triazolo[1,5-a]pyridine derivatives act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . This shows their potential in the field of enzyme inhibition.

Microwave-Mediated Synthesis

1,2,4-triazolo[1,5-a]pyridine derivatives can be synthesized using a microwave-mediated method . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

properties

IUPAC Name

1-morpholin-4-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-2-1-13(20-22(14)16)12-3-5-17-6-4-12/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIPIEVSFDENRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

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